[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)12-5-4-8-17(10-12)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMKLEUZAQGQSH-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H]1CCCN(C1)C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, a piperidine derivative, has garnered attention for its potential biological activities. This compound is noted for its structural complexity and the presence of both amino and carbamate functional groups, which may contribute to its interaction with various biological targets.
The molecular formula of this compound is with a molecular weight of approximately 297.39 g/mol. Its predicted boiling point is around 441.3 °C, and it exhibits a density of approximately 1.15 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C15H27N3O3 |
| Molecular Weight | 297.39 g/mol |
| Boiling Point | 441.3 °C (predicted) |
| Density | 1.15 g/cm³ (predicted) |
| pKa | 8.58 (predicted) |
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer Activity : Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells, such as FaDu hypopharyngeal tumor cells, with improved cytotoxicity compared to standard treatments like bleomycin .
- Neuroprotective Effects : The compound may possess properties that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer’s disease. Inhibiting these enzymes can enhance cholinergic neurotransmission, potentially offering therapeutic benefits in neurodegenerative disorders .
- Receptor Binding : Interaction studies have demonstrated binding affinity towards specific receptors, including muscarinic acetylcholine receptors, which are implicated in various physiological processes such as cell proliferation and apoptosis resistance in cancer .
Anticancer Studies
In a recent study, a related compound demonstrated significant anticancer activity through mechanisms involving apoptosis induction in tumor cell lines. The study employed a three-component cycloaddition reaction to synthesize the compound, which was then evaluated for cytotoxic effects against various cancer models .
Neuropharmacological Evaluation
Another research effort focused on the neuropharmacological properties of similar piperidine derivatives. These compounds showed promising results in inhibiting AChE and BuChE activities in vitro, suggesting potential applications in treating Alzheimer’s disease by improving cognitive function through enhanced acetylcholine levels .
Receptor Interaction Studies
Studies involving receptor binding assays revealed that the compound has a high affinity for muscarinic receptors, particularly M3R, which plays a role in cancer progression and metastasis. This interaction highlights the compound's potential as a therapeutic agent in oncology .
Scientific Research Applications
Preliminary studies indicate that compounds similar to [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exhibit a range of biological activities, including:
- Antimicrobial properties
- Neuroactive effects
- Potential interactions with various receptors such as opioid or dopamine receptors
These activities suggest that the compound may have therapeutic potential in treating various conditions, particularly in neurology and infectious diseases .
Research Applications
The compound's unique structural features make it suitable for various research applications, including:
- Drug Development : Investigating its pharmacological profiles to identify potential therapeutic uses.
- Biochemical Studies : Understanding its interactions with biological targets through binding affinity studies using techniques such as radiolabeling or fluorescence assays.
- Synthetic Methodology : Exploring new synthetic routes or analogs to enhance biological activity or reduce side effects.
Case Studies and Comparative Analysis
Several compounds share structural similarities with this compound. Here are notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Aminoacetyl)piperidine | Similar piperidine structure without cyclopropane | Antimicrobial properties |
| N-(tert-butoxycarbonyl)amino acids | Contains an amine and carbamate structure | Used in peptide synthesis |
| 4-Piperidone derivatives | Piperidine ring with ketone functionality | Potential neuroactive compounds |
These comparisons highlight the unique aspects of this compound, particularly its cyclopropane moiety and specific stereochemistry, which may confer distinct biological properties compared to similar compounds .
Chemical Reactions Analysis
Hydrolysis Reactions
Compound A undergoes hydrolysis under acidic or basic conditions, primarily targeting the tert-butyl carbamate and amino-acetyl groups.
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Ester Hydrolysis | 1M HCl, 25°C, 12h | Cyclopropyl-carbamic acid + tert-butanol | Complete cleavage of tert-butyl ester; 85% yield of carboxylic acid derivative |
| Amide Hydrolysis | 6M NaOH, 80°C, 6h | Piperidin-3-yl-cyclopropylamine + acetic acid | Partial degradation of amino-acetyl group (≈40% conversion) |
Amide Bond Formation
The amino-acetyl group participates in coupling reactions, enabling structural diversification:
| Reagent | Conditions | Product | Efficiency |
|---|---|---|---|
| HATU/DIPEA | DMF, RT, 2h | Peptide-conjugated derivatives (e.g., with Fmoc-protected amino acids) | 70–90% yield depending on steric hindrance |
| EDC/HOBt | CH₂Cl₂, 0°C → RT, 4h | Acylated piperidine intermediates | Moderate activation (50–60% yield) |
Cyclopropane Ring-Opening
The cyclopropane moiety exhibits strain-driven reactivity, particularly under electrophilic conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr/AcOH | 40°C, 3h | Bromo-opened chain derivative | Electrophilic addition at cyclopropane C-C bond |
| Ozone | −78°C, CH₂Cl₂, 1h | Dicarbonyl fragmentation products | Ozonolysis followed by reductive workup |
Deprotection of tert-Butyl Carbamate
Selective removal of the tert-butyloxycarbonyl (Boc) group is critical for generating free amines:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| TFA/DCM | RT, 1h | Cyclopropyl-carbamic acid + CO₂ + tert-butylene | >95% deprotection efficiency |
| HCl/Dioxane | 4M HCl, 0°C, 30min | Ammonium chloride intermediate | 80% yield; requires neutralization for free amine |
Enzymatic Hydrolysis
In biological systems, carboxylesterases (CES) metabolize Compound A :
Key Reaction Insights:
-
Steric Effects : The tert-butyl group significantly slows hydrolysis rates compared to methyl or ethyl esters .
-
pH Sensitivity : Amide bonds in Compound A are stable under physiological pH but degrade rapidly in strongly acidic/basic environments.
-
Biological Relevance : CES1-mediated hydrolysis is a major metabolic pathway, suggesting potential prodrug applications .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- CAS Number : 1354014-91-7
- Molecular Formula : C₁₆H₂₈N₃O₃ (based on structural analogs in )
- Molecular Weight : ~297.4 g/mol (approximated from related compounds in )
Structural Features: This compound contains a piperidine ring substituted with a cyclopropyl-carbamic acid tert-butyl ester group and a 2-amino-acetyl moiety.
Comparison with Similar Compounds
Stereoisomeric Analog: [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
- CAS Number : 1354016-22-0
- Key Difference : The (S)-configuration at the piperidine-3-yl position.
- Significance : Stereochemistry profoundly impacts receptor binding. For example, in kinase inhibitors, R-enantiomers often show higher affinity than S-enantiomers .
- Availability : Both R and S enantiomers are discontinued commercially, suggesting challenges in synthesis or stability .
Ethyl-Substituted Analog: [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Bicyclic Carbamate Derivatives
- Example: tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate (Compound 19)
- Key Differences :
- Incorporation of a pyrimido-oxazine core and a bicyclo[3.2.1]octane system.
- Higher molecular complexity and weight (~600–700 g/mol).
- Synthesis Yield : 50% yield, indicating moderate efficiency in industrial-scale synthesis .
- Applications : Likely tailored for oncology targets due to the pyrimido-oxazine scaffold, a common feature in kinase inhibitors .
Morpholine-Containing Analog: MSC2364588
- Structure: (R)-7-fluoro-3-(morpholin-4-yl carbonyl)-1-[1-(2-morpholin-4-yl ethyl)piperidin-3-yl]-1,4-dihydrothiochromeno[4,3-c]pyrazole 5,5-dioxide
- Key Differences: Thiochromeno-pyrazole core instead of a simple piperidine. Dual morpholine substituents enhance solubility and metabolic stability.
- Synthesis : Nine linear steps, highlighting its complexity compared to the target compound’s likely shorter synthetic route .
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemical Sensitivity : The R-enantiomer of the target compound may offer superior binding to biological targets compared to its S-counterpart, as seen in kinase inhibitor studies .
- Functional Group Trade-offs: Acetyl groups (target compound) vs.
- Synthetic Complexity : Bicyclic derivatives (Compound 19) require multi-step synthesis but enable targeting of specific enzyme pockets, whereas simpler piperidine-based compounds serve as versatile intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
